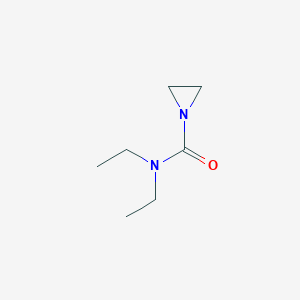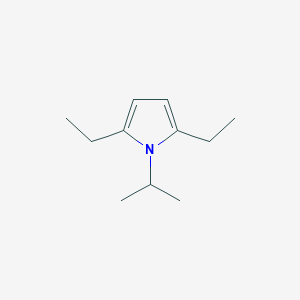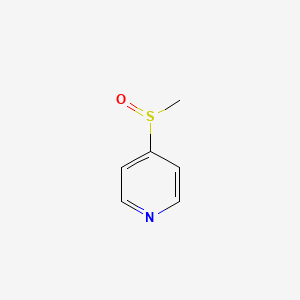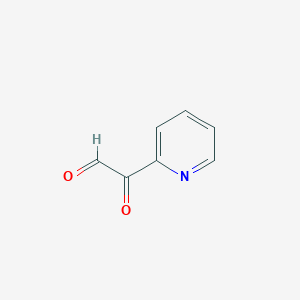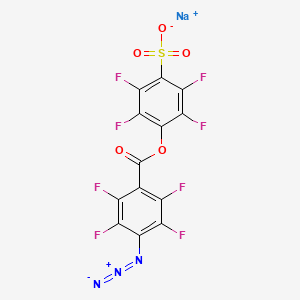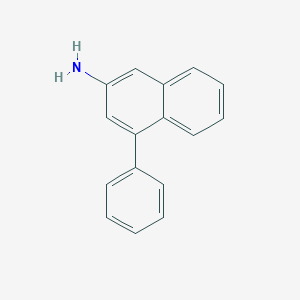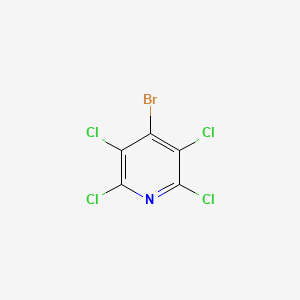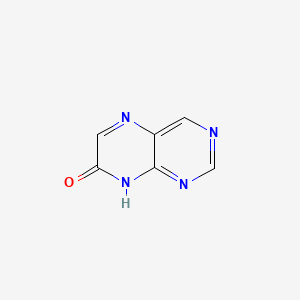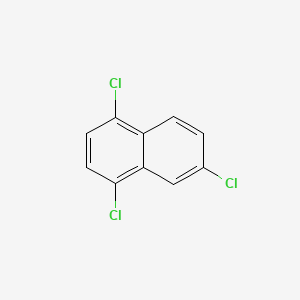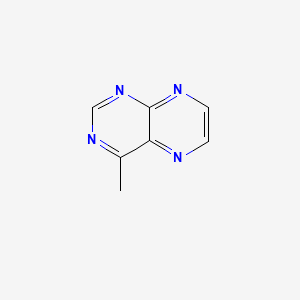
4-Methylpteridine
Vue d'ensemble
Description
4-Methylpteridine is a chemical compound with the molecular formula C7H6N4 . It is a neutral N-donor ligand .
Synthesis Analysis
4-Methylpyridine, also known as 4-Methylpteridine, is both isolated from coal tar and is synthesized industrially. It forms via the reaction of acetaldehyde and ammonia in the presence of an oxide catalyst .Molecular Structure Analysis
The molecular structure of 4-Methylpteridine is characterized by a molecular formula of C7H6N4, an average mass of 146.149 Da, and a monoisotopic mass of 146.059250 Da .Chemical Reactions Analysis
4-Methylpyridine is a precursor to other commercially significant species, often of medicinal interest. For example, ammoxidation of 4-methylpyridine gives 4-cyanopyridine, the precursor to a variety of other derivatives such as the antituberculosis drug isoniazid .Physical And Chemical Properties Analysis
4-Methylpteridine has a density of 1.3±0.1 g/cm3, a boiling point of 280.2±35.0 °C at 760 mmHg, and a flash point of 129.6±18.9 °C .Applications De Recherche Scientifique
Structure and Synthesis
- Hydrated Dimer Formation : 4-Methylpteridine, when exposed to hot dilute acid, forms a hydrated dimer structure, identified as 5,6,7,8-tetrahydro-6-hydroxy-4-methyl-7-(5,6,7,8-tetrahydro-6,7-dihydroxypteridin-4-ylmethyl)pteridine. This structure was elucidated using techniques like NMR, UV, IR, and mass spectra (Albert & Yamamoto, 1968).
Chemical Properties and Reactions
- Mass Spectra of Derivatives : The mass spectra of 4-trifluoromethylpteridine and its derivatives exhibit specific fragmentation patterns, crucial for understanding the chemical behavior and reactivity of these compounds (Clark & Yates, 1971).
- Pteridines in Bacteria : In Methylococcus capsulatus, a bacterium involved in methane or methanol oxidation, pteridines like 2-amino-6-carboxy-4-hydroxypteridine and 2-amino-4-hydroxy-6-methylpteridine have been isolated, pointing to their metabolic significance in these processes (Urushibara et al., 1971).
Applications in Synthesis and Drug Development
- Benzoylpteridine Synthesis : The conversion of pteridines' side chains plays a vital role in synthesizing naturally occurring pteridine derivatives, important for developing drugs like folic acid, a growth cofactor in humans (Kim, Kang, & Baek, 2002).
- Derivatives in Drug Research : Research on derivatives of 2,4-diamino-6-methylpteridine related to drugs like methotrexate and aminopterin has been conducted, though these compounds showed no antileukemic activity, indicating the complexity of drug development in this area (Montgomery et al., 1979).
Biochemical and Pharmacological Aspects
- Folic Acid Biosynthesis : In Corynebacterium species, a pteridine implicated in folic acid biosynthesis, namely 2-amino-4-hydroxy-6-hydroxymethylpteridine, has been isolated, highlighting the biochemical pathways involved in folic acid synthesis (Krumdieck, Baugh, & Shaw, 1964).
- Methotrexate Analogs : Research on 6-substituted pteridines led to the creation of methotrexate analogs with modified glutamate moieties, aimed at enhancing their lipophilic character and pharmacological efficacy (Chaykovsky et al., 1974).
Mécanisme D'action
While the exact mechanism of action for 4-Methylpteridine is unclear, related compounds like methylphenidate have been shown to act as norepinephrine and dopamine reuptake inhibitors (NDRI), thereby increasing the presence of these neurotransmitters in the extraneuronal space and prolonging their action .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methylpteridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4/c1-5-6-7(11-4-10-5)9-3-2-8-6/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WESDBLALURHRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=NC2=NC=CN=C12 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50343419 | |
| Record name | 4-Methylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylpteridine | |
CAS RN |
2432-21-5 | |
| Record name | 4-Methylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50343419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 4-methylpteridine particularly reactive towards nucleophilic attack?
A: 4-Methylpteridine exhibits a high degree of reactivity towards nucleophiles due to the electron-deficient nature of the pteridine ring system. [, , ] This electron deficiency arises from the presence of multiple nitrogen atoms within the aromatic rings, which withdraw electron density from the carbon atoms. As a result, the carbon atoms become susceptible to attack by electron-rich nucleophiles.
Q2: Can you give some specific examples of nucleophiles that readily react with 4-methylpteridine?
A: Research indicates that 4-methylpteridine reacts with a variety of nucleophiles. For example, it readily adds aliphatic amines across the 7,8- and 5,6-double bonds. [] Additionally, it reacts with benzylamine to form 6,7-bis-(benzylamino)-5,6,7,8-tetrahydro-4-methylpteridine. [] Under acidic conditions, even methanol can add across the 7,8-double bond of 4-methylpteridine. [] This highlights the compound's versatility in undergoing nucleophilic addition reactions.
Q3: How does the reactivity of 4-methylpteridine change under acidic conditions?
A: In an acidic environment, 4-methylpteridine can undergo hydration, forming a unique hydrated dimer. [] This dimer is characterized by the addition of water molecules across the 5,6- and 7,8-double bonds, signifying enhanced reactivity in the presence of acid. This characteristic distinguishes it from its 2-thiomethyl derivative, which primarily undergoes hydration in the pyrazine ring under acidic conditions. []
Q4: Beyond its reactivity, are there any interesting structural features of the hydrated 4-methylpteridine dimer?
A: The hydrated dimer of 4-methylpteridine, named 5,6,7,8-tetrahydro-6-hydroxy-4-methyl-7-(5,6,7,8-tetrahydro-6,7-dihydroxypteridin-4-ylmethyl)pteridine, has been meticulously characterized using various spectroscopic techniques, including nuclear magnetic resonance (NMR), ultraviolet-visible (UV), infrared (IR), and mass spectrometry. [] These analyses provide valuable insights into the structure and bonding within this unique dimeric species.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



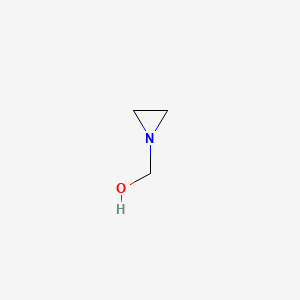
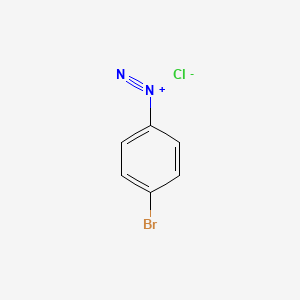
![1-[3-(Dimethylamino)propyl]-indole-3-acetamide](/img/structure/B3064810.png)


